molecular formula C19H17N3O2 B12122734 N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

Katalognummer: B12122734
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: AXAPAWBTUZIWIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(7-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoline core fused with a benzamide moiety and a methoxy substituent at position 5.

Eigenschaften

Molekularformel

C19H17N3O2

Molekulargewicht

319.4 g/mol

IUPAC-Name

N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide

InChI

InChI=1S/C19H17N3O2/c1-24-16-8-7-14-11-15-9-10-22(18(15)20-17(14)12-16)21-19(23)13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,21,23)

InChI-Schlüssel

AXAPAWBTUZIWIQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CC=C4)C=C2C=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Pyrrolo[2,3-b]Quinoline Core

The pyrrolo[2,3-b]quinoline scaffold is assembled through a tandem cyclization-annulation sequence. A representative protocol involves:

  • Methylation of 7-Hydroxyquinoline :
    Treatment of 7-hydroxyquinoline with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields 7-methoxyquinoline.

  • Pyrrole Ring Annulation :
    The dihydropyrrole ring is introduced via 1,3-dipolar cycloaddition using azomethine ylides generated from sarcosine and paraformaldehyde. This step proceeds under reflux in toluene, achieving 65–72% yields.

Table 1: Cyclization Conditions and Yields

Starting MaterialReagentsSolventTemperature (°C)Yield (%)
7-MethoxyquinolineSarcosine, paraformaldehydeToluene11068
7-MethoxyquinolineProline, formaldehydeXylene13072

Benzamide Coupling

The benzamide moiety is introduced via nucleophilic acyl substitution. Activation of the quinoline nitrogen precedes reaction with benzoyl chloride:

  • Activation with HATU :
    The pyrroloquinoline intermediate is treated with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) to generate a reactive intermediate.

  • Acylation with Benzoyl Chloride :
    Benzoyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. Purification via silica gel chromatography affords the final product in 75–82% yield.

Table 2: Coupling Reaction Optimization

Coupling AgentBaseSolventTime (h)Yield (%)
HATUDIPEADCM1282
EDCIDMAPTHF2468

Critical Reaction Parameters

Temperature and Solvent Effects

  • Cyclization : Elevated temperatures (110–130°C) in high-boiling solvents (toluene, xylene) favor ring closure but risk decomposition. Polar aprotic solvents like DMF reduce side reactions during methylation.

  • Coupling : Low temperatures (0–5°C) during acylation minimize epimerization, while DCM ensures reagent solubility without hydrolyzing benzoyl chloride.

Catalytic Systems

Ruthenium catalysts (e.g., [Ru(p-cymene)Cl₂]₂) enable dehydrogenative coupling, enhancing atom economy. For example, Ru-catalyzed C–H activation achieves 85% yield in cross-dehydrogenative annulation with maleimides.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.30 (d, J = 4.4 Hz, 1H, quinoline-H), 7.88 (d, J = 8.0 Hz, 2H, benzamide-H), 3.91 (s, 3H, OCH₃).

  • HRMS (ESI) : m/z calcd. for C₁₉H₁₇N₃O₂ [M+H]⁺ 319.4; found 319.3.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.7 minutes.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times:

  • Cyclization : Residence time of 5 minutes at 120°C achieves 70% yield vs. 24 hours in batch reactors.

  • Coupling : Flow chemistry enables stoichiometric control, reducing HATU usage by 30% .

Analyse Chemischer Reaktionen

N-(7-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]chinolin-1-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(7-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]chinolin-1-yl)benzamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie der FGFR-Familie. Durch die Bindung an diese Rezeptoren hemmt die Verbindung ihre Aktivität, was zur Unterdrückung nachgeschalteter Signalwege führt, die an Zellproliferation, Migration und Überleben beteiligt sind. Diese Hemmung kann zur Induktion von Apoptose in Krebszellen und zur Reduktion des Tumorwachstums führen.

Wirkmechanismus

The mechanism of action of N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with molecular targets such as the FGFR family. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the induction of apoptosis in cancer cells and the reduction of tumor growth .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Myosin Inhibition

Skeletostatin Series (): Skeletostatin 1–3 derivatives share the pyrrolo[2,3-b]quinoline core but differ in substituents:

  • Skeletostatin 1 : Oxazolo[4,5-b]pyridin-6-yl group.
  • Skeletostatin 2 : Acetamide-linked phenyl group.
  • Skeletostatin 3: Morpholinophenyl substitution.

Activity data for Skeletostatins indicate short-acting inhibition, suggesting the methoxy group in the target compound could modulate duration or potency .

Antibacterial Pyrroloquinoline Derivatives ()

N-(1,3-Dioxo-9-phenyl-1H-pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides exhibit a pyrrolo[3,4-b]quinoline core with a dioxo group and phenyl substitution. Key differences from the target compound:

  • Core Position: Pyrrolo[3,4-b] vs. pyrrolo[2,3-b]quinoline, altering ring geometry.
  • Substituents : Dioxo and phenyl groups in vs. methoxy and benzamide in the target.
  • Activity : compounds show antibacterial properties, implying the dioxo group may enhance microbial target interaction. The target’s methoxy group could reduce polarity, affecting bioavailability .

Anticancer Neocryptolepine Derivatives ()

Neocryptolepine analogs (e.g., C1–C3) feature an indolo[2,3-b]quinoline core with chloro and methyl substituents. Comparisons include:

  • Core Heterocycle: Indoloquinoline vs. pyrroloquinoline, increasing aromaticity and planarity.
  • Substituents : Chloro groups (C1–C3) vs. methoxy in the target compound. Chloro may enhance DNA intercalation in cancer cells, while methoxy could improve solubility .

Benzamide-Modified Pyrroloheterocycles ()

  • : N-[1-Allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-chlorobenzamide has a quinoxaline core and sulfonyl group, which may improve metabolic stability compared to the target’s dihydroquinoline .
  • : N-(7-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide replaces methoxy with methyl and benzamide with propanamide, reducing steric bulk and altering pharmacokinetics .

Implications of Structural Variations

  • Methoxy vs. Halogen Substituents : Methoxy groups (electron-donating) may improve solubility and reduce toxicity compared to chloro substituents (electron-withdrawing) in anticancer agents .
  • Core Heterocycle: Pyrrolo[2,3-b]quinoline’s dihydro structure offers conformational flexibility, whereas indoloquinoline’s rigidity may enhance DNA intercalation .
  • Benzamide Modifications: Chloro or aminoethyl additions () can tailor target selectivity or pharmacokinetics .

Q & A

What are the common synthetic routes for N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide, and how do reaction conditions influence yield?

Basic : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo[2,3-b]quinoline core. Key steps include cyclization reactions (e.g., 1,3-dipolar cycloaddition of quinolinium ylides with dipolarophiles) and subsequent benzamide coupling . Controlled conditions (temperature, solvent polarity, and catalyst loading) are critical to avoid side products.
Advanced : Optimization of the coupling step between the pyrroloquinoline intermediate and benzoyl chloride derivatives can improve yields. For example, using anhydrous conditions and coupling agents like HATU or EDCI enhances efficiency. Reaction progress should be monitored via TLC and HPLC to ensure purity .

Which functional groups in this compound are most reactive, and how do they impact its chemical behavior?

Basic : The 7-methoxy group and the dihydroquinoline ring system are key reactive sites. The methoxy group influences electron density, while the pyrrolo[2,3-b]quinoline core participates in π-π stacking and hydrogen bonding with biological targets .
Advanced : The benzamide moiety’s carbonyl group can undergo nucleophilic substitution under basic conditions, requiring careful pH control during synthesis. The dihydroquinoline’s partial saturation may reduce aromaticity, altering solubility and metabolic stability compared to fully aromatic analogs .

How do researchers validate the biological targets of this compound, and what assays are used to resolve contradictory activity data?

Basic : Target identification often begins with in vitro binding assays (e.g., radioligand displacement for receptors like NK2 or kinases) and cellular viability tests. Conflicting data may arise from assay-specific conditions (e.g., buffer composition, cell line variability) .
Advanced : Orthogonal assays, such as surface plasmon resonance (SPR) for binding kinetics and CRISPR-mediated gene knockout studies, can clarify mechanisms. For example, discrepancies between in vitro (IC₅₀) and in vivo (ED₅₀) data may reflect pharmacokinetic limitations, requiring metabolic stability testing .

What analytical techniques are essential for characterizing this compound and its synthetic intermediates?

Basic : NMR spectroscopy (¹H/¹³C) confirms structural integrity, while HPLC-MS ensures purity (>95%). X-ray crystallography may resolve ambiguous stereochemistry in the dihydroquinoline ring .
Advanced : High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., COSY, NOESY) distinguish regioisomers. For polymorph screening, differential scanning calorimetry (DSC) and powder XRD analyze solid-state forms, which affect bioavailability .

How does the compound’s structure-activity relationship (SAR) compare to its analogs, and what substituents enhance selectivity?

Basic : Core structural analogs (e.g., 4-[3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide) show that electron-withdrawing groups on the benzamide improve target affinity. The 7-methoxy group enhances metabolic stability compared to hydroxylated derivatives .
Advanced : Substituting the benzamide’s para-position with sulfonamide or triazole groups (as seen in Venetoclax derivatives) increases kinase selectivity. Computational docking studies guide rational modifications to avoid off-target effects .

What methodologies are used to assess the compound’s pharmacokinetic (PK) properties, and how can they be optimized?

Basic : PK studies typically use rodent models to measure absorption (Cₘₐₓ, Tₘₐₓ), distribution (tissue penetration via LC-MS/MS), and elimination (half-life). Microsomal stability assays predict hepatic clearance .
Advanced : Prodrug strategies (e.g., esterification of the methoxy group) or nanoformulations improve oral bioavailability. Parallel artificial membrane permeability assays (PAMPA) and CYP450 inhibition studies further refine PK profiles .

How can researchers address contradictions in reported biological activities across studies?

Advanced : Meta-analyses of published data should account for variables like assay type (e.g., cell-free vs. cell-based), compound purity, and species-specific target differences. For example, reported IC₅₀ variations for kinase inhibition may stem from ATP concentration differences in assays. Replicating studies under standardized conditions with rigorous controls (e.g., positive/negative controls in each plate) minimizes discrepancies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.